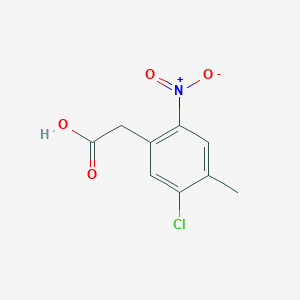

(5-Chloro-4-methyl-2-nitrophenyl)acetic acid

Description

Properties

IUPAC Name |

2-(5-chloro-4-methyl-2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-5-2-8(11(14)15)6(3-7(5)10)4-9(12)13/h2-3H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSRHOWGWYFOQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001246421 | |

| Record name | Benzeneacetic acid, 5-chloro-4-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001246421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1437794-56-3 | |

| Record name | Benzeneacetic acid, 5-chloro-4-methyl-2-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1437794-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 5-chloro-4-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001246421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of (5-Chloro-4-methyl-2-nitrophenyl)acetic acid

Introduction

(5-Chloro-4-methyl-2-nitrophenyl)acetic acid is an aromatic carboxylic acid derivative. Its molecular structure, featuring a combination of lipophilic (chlorine, methyl, phenyl ring) and polar (carboxylic acid, nitro) functional groups, suggests a complex solubility profile that is critical to understand for its application in research and development, particularly in the context of medicinal chemistry and material science. Solubility is a fundamental physicochemical property that dictates a compound's behavior in various media, influencing everything from reaction kinetics in synthetic chemistry to bioavailability and formulation in drug development.[1]

This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of this compound. We will delve into the predictive assessment of its solubility based on its structural attributes, outline the gold-standard experimental methodologies for its quantitative measurement, and discuss the critical factors that modulate its dissolution. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound's solubility characteristics.

Molecular Structure and Physicochemical Properties: A Predictive Analysis

The solubility of a compound is intrinsically linked to its molecular structure. The interplay of various functional groups in this compound dictates its polarity, lipophilicity, and capacity for hydrogen bonding, which are the primary determinants of its solubility in different solvents.

-

Carboxylic Acid Group (-COOH): This is the primary polar, ionizable center of the molecule. It can act as a hydrogen bond donor and acceptor. As a weak acid, its state of ionization is pH-dependent. At pH values above its acidity constant (pKa), the carboxyl group will be deprotonated to form a carboxylate anion (-COO⁻), which is significantly more water-soluble than the neutral form.[2][3]

-

Nitro Group (-NO₂): This is a strong electron-withdrawing group that increases the polarity of the molecule. The oxygen atoms can act as hydrogen bond acceptors, which can enhance solubility in protic solvents.[4]

-

Chloro Group (-Cl): The chlorine atom is electron-withdrawing via induction but has lone pairs that can participate in resonance. It is considered a lipophilic group, generally decreasing aqueous solubility.[5]

-

Methyl Group (-CH₃): This is a nonpolar, lipophilic group that will tend to decrease aqueous solubility due to the hydrophobic effect.[6]

-

Phenyl Ring: The aromatic ring is a large, nonpolar scaffold, contributing significantly to the lipophilicity of the molecule and thus reducing its solubility in water.[7]

Key Physicochemical Parameters

A quantitative prediction of solubility begins with estimating key physicochemical parameters such as the partition coefficient (logP) and the acidity constant (pKa).

| Parameter | Predicted Value/Range | Impact on Aqueous Solubility | Rationale |

| pKa | ~3.5 - 4.5 | Highly pH-dependent | The carboxylic acid is the primary acidic center. The electron-withdrawing nitro and chloro groups will lower the pKa compared to unsubstituted phenylacetic acid, making it a stronger acid.[8] |

| logP | ~2.0 - 3.0 | Low intrinsic solubility | The presence of the lipophilic chloro, methyl, and phenyl groups is expected to give the molecule a positive logP value, indicating a preference for nonpolar environments over water.[9][10] |

Note: These values are estimations based on the contributions of the functional groups and data from structurally similar compounds. Experimental determination is required for precise values.

Caption: Relationship between molecular properties and solubility.

Thermodynamics of Dissolution

The process of dissolution can be understood through thermodynamic principles. The Gibbs free energy of dissolution (ΔG) determines the spontaneity of the process and is related to the enthalpy (ΔH) and entropy (ΔS) of dissolution by the equation: ΔG = ΔH – TΔS.[11]

-

Enthalpy of Dissolution (ΔH): This term represents the energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For many organic compounds, this process is endothermic (ΔH > 0), meaning energy is required.[12]

-

Entropy of Dissolution (ΔS): This term reflects the change in disorder. Typically, dissolution leads to an increase in entropy (ΔS > 0) as the solute molecules become more dispersed in the solvent.[6]

For a compound like this compound, its low predicted aqueous solubility suggests that the energy required to break the crystal lattice and disrupt the hydrogen-bonding network of water is not sufficiently compensated by the formation of new solute-water interactions.

Key Factors Influencing Solubility

The Effect of pH

For an ionizable compound, pH is arguably the most critical factor affecting aqueous solubility.[13] this compound is a weak acid. Its solubility will increase dramatically as the pH of the solution rises above its pKa. This is described by the Henderson-Hasselbalch equation.[14]

-

At pH < pKa: The compound will exist predominantly in its neutral, protonated form (R-COOH). This form has lower water solubility.

-

At pH > pKa: The compound will be deprotonated to its anionic, carboxylate form (R-COO⁻). This ionic form is significantly more soluble in water due to strong ion-dipole interactions.[2]

Therefore, when determining solubility, it is essential to control and report the pH of the medium. According to ICH guidelines, solubility for biopharmaceutical classification should be determined over a pH range of 1.2 to 6.8.[15][16]

The Effect of Temperature

The solubility of most organic solids increases with temperature.[11] This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Châtelier's principle, increasing the temperature of an endothermic process will shift the equilibrium to favor the products, in this case, the dissolved solute.[1] When reporting solubility data, the temperature at which the measurement was performed must be specified.

The Effect of Solvent Polarity

The "like dissolves like" principle is a fundamental concept in solubility.[17]

-

Polar Solvents (e.g., water, methanol, ethanol): The solubility will be dominated by the polar carboxylic acid and nitro groups. However, the large nonpolar phenyl ring will limit the solubility. In aqueous solutions, solubility will be low but can be enhanced at higher pH.

-

Aprotic Polar Solvents (e.g., DMSO, DMF, acetone): These solvents can accept hydrogen bonds and have a significant dipole moment, making them good solvents for the entire molecule. Phenylacetic acid itself shows high solubility in acetone.[7]

-

Nonpolar Solvents (e.g., toluene, hexane): The solubility in these solvents will be driven by the lipophilic phenyl ring, chloro, and methyl groups. The polar carboxylic acid and nitro groups will limit solubility. Phenylacetic acid has been shown to be fairly soluble in toluene.[7]

Experimental Determination of Solubility

The measurement of solubility can be approached from two distinct perspectives: thermodynamic and kinetic solubility.

-

Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pH, in the presence of excess solid. It represents the true, stable solubility and is the gold-standard measurement.[18]

-

Kinetic Solubility: This measures the concentration at which a compound, typically dissolved in a concentrated organic stock solution (like DMSO), begins to precipitate when diluted into an aqueous buffer. It is a non-equilibrium measurement influenced by the rate of dissolution versus the rate of precipitation.[19][20]

Method 1: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[18] It involves equilibrating an excess amount of the solid compound with the solvent over a sufficient period to reach a saturated state.

Caption: Workflow for the Shake-Flask Solubility Assay.

Causality in Experimental Design:

-

Why excess solid? To ensure that the solution becomes saturated and remains in equilibrium with the solid phase.[18]

-

Why prolonged agitation? To overcome kinetic barriers to dissolution and ensure the system reaches true thermodynamic equilibrium. Equilibration times of 24 hours or more are common.[19]

-

Why pH verification? For an acidic compound, the dissolution of the solid can itself alter the pH of an unbuffered medium, which in turn changes the solubility. The pH should be measured at the beginning and end of the experiment.[18]

-

Why phase separation? It is crucial to analyze only the dissolved compound. Centrifugation or filtration must be performed carefully to avoid disturbing the equilibrium or introducing artifacts.

Method 2: Kinetic Solubility (Nephelometry)

Kinetic solubility is often used in early drug discovery for high-throughput screening because it is much faster than the shake-flask method.[21] Nephelometry is a technique that measures the turbidity of a sample by detecting forward-scattered light from a laser. The amount of scattered light is proportional to the amount of undissolved particulate matter.[20][21]

Caption: Workflow for the Kinetic Solubility Assay via Nephelometry.

Causality in Experimental Design:

-

Why start from a DMSO stock? This is a common practice in high-throughput screening where compounds are stored in DMSO. The method essentially measures the solubility upon "crashing out" the compound from the organic solvent into the aqueous medium.[19][20]

-

Why nephelometry? It provides a rapid and sensitive detection of precipitation, which is often not visible to the naked eye. This allows for the determination of the point at which the solution becomes supersaturated and precipitation begins.[21]

-

Why is it "kinetic"? The result depends on the rate of precipitation, which can be influenced by factors like incubation time and mixing. The measured solubility is often higher than the thermodynamic solubility because there might not be enough time for the system to equilibrate.[19]

Experimental Protocols

Protocol 1: Thermodynamic Solubility by Shake-Flask Method

-

Preparation:

-

Prepare buffers at the desired pH values (e.g., pH 1.2, 4.5, 6.8) according to pharmacopeial standards.[16]

-

Pre-warm the buffers to the desired temperature (e.g., 25°C or 37°C).

-

-

Sample Addition:

-

Add an excess amount of solid this compound to a series of glass vials. A common starting point is 2-5 mg of compound per 1 mL of buffer. Ensure enough solid is present that some remains undissolved at the end of the experiment.[18]

-

Add a measured volume of the appropriate buffer to each vial.

-

Measure and record the initial pH of the suspension.[18]

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in a shaker or rotator in a temperature-controlled incubator.

-

Agitate the samples for at least 24 hours. To confirm equilibrium, take samples at multiple time points (e.g., 24h and 48h) and verify that the measured concentration does not change significantly.[18]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand briefly to let larger particles settle.

-

Withdraw an aliquot of the suspension and separate the solid phase by either:

-

Centrifugation: Centrifuge at high speed (e.g., >14,000 rpm) for 15-20 minutes.

-

Filtration: Filter through a low-binding filter (e.g., 0.22 µm PVDF).

-

-

-

Quantification:

-

Carefully remove an aliquot of the clear supernatant.

-

Dilute the supernatant with an appropriate mobile phase or solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve prepared with the same compound.[22]

-

Measure and record the final pH of the remaining suspension.

-

Protocol 2: Kinetic Solubility by Nephelometry

-

Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

In a 96-well or 384-well plate, perform a serial dilution of the DMSO stock solution with pure DMSO to create a range of concentrations.

-

-

Assay Execution:

-

Transfer a small, precise volume (e.g., 1-2 µL) of each DMSO concentration from the dilution plate to a new, clear-bottomed assay plate.[23]

-

Rapidly add a larger volume (e.g., 98-198 µL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well.[23] This initiates the precipitation process.

-

Mix the plate on a plate shaker for a brief period.

-

-

Measurement and Data Analysis:

-

Incubate the plate at a controlled temperature for a set time (e.g., 1-2 hours).[23]

-

Place the plate in a nephelometer and measure the light scattering (often reported in Nephelometric Turbidity Units, NTU).[20][24]

-

Plot the NTU values against the compound concentration.

-

The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.[21]

-

Data Interpretation and Application

The solubility data for this compound must be interpreted in the context of its intended application.

-

For Drug Discovery: Low aqueous solubility can be a major hurdle for oral bioavailability. According to the Biopharmaceutics Classification System (BCS), a drug is considered "highly soluble" if its highest dose strength is soluble in 250 mL or less of aqueous media over the pH range of 1.2-6.8.[15][25] If this compound is a drug candidate, its low predicted intrinsic solubility would likely place it in BCS Class II (low solubility, high permeability) or IV (low solubility, low permeability), necessitating formulation strategies to enhance its dissolution.

-

For Chemical Synthesis: Understanding solubility in various organic solvents is crucial for selecting appropriate reaction media, controlling reaction rates, and for purification processes like recrystallization.[11] The predicted solubility in aprotic polar solvents suggests they would be good candidates for reaction media.

References

- Gracin, S., & Rasmuson, Å. C. (2004). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.

-

SlideShare. (2021). pH and Solvent Effect on Drug Solubility. [Online]. Available: [Link]

- Zarmpi, P., & Vertzoni, M. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(3), 6-9.

-

ChemAxon. LogP and logD calculations. [Online]. Available: [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. [Online]. Available: [Link]

- Bevan, C. D., & Lloyd, R. S. (2000). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Drug Discovery Today, 5, S7-S12.

- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2021). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. ETH Zurich.

-

ResearchGate. 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. [Online]. Available: [Link]

-

Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Online]. Available: [Link]

-

ResearchGate. pKa – LogP plot for methoxy‐substituted carboxylic acids and their... [Online]. Available: [Link]

- Wang, Z., et al. (2015). Transformations of chloro and nitro groups during the peroxymonosulfate-based oxidation of 4-chloro-2-nitrophenol. Chemosphere, 136, 227-233.

- Tenny, K., & Hoffman, M. R. (2023). Biochemistry, Dissolution and Solubility. In StatPearls.

-

World Health Organization (WHO). (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Online]. Available: [Link]

- European Commission Joint Research Centre. (2014). Solubility Determination of Chemicals by Nephelometry.

-

AxisPharm. Kinetic Solubility Assays Protocol. [Online]. Available: [Link]

- Singh, S., et al. (2014). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 50(4), 849-858.

-

ResearchGate. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. [Online]. Available: [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Online]. Available: [Link]

-

Chemistry Stack Exchange. (2015). What will be the major product on chlorination of m-nitrophenol? [Online]. Available: [Link]

-

Chemistry LibreTexts. (2022). 8.2: Thermodynamics of Solutions. [Online]. Available: [Link]

- Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 387.

-

KTH Royal Institute of Technology. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. [Online]. Available: [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Online]. Available: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Online]. Available: [Link]

-

U.S. Food & Drug Administration (FDA). (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. [Online]. Available: [Link]

- Muselík, J., et al. (2017). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. AAPS PharmSciTech, 18(1), 17-25.

-

ECA Academy. (2016). ICH M9: Biopharmaceutics Classification System-based Biowaivers. [Online]. Available: [Link]

-

ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Online]. Available: [Link]

-

Wikipedia. Solubility. [Online]. Available: [Link]

-

University of Mustansiriyah. Exp. 11 The influence of pH on solubility in water. [Online]. Available: [Link]

-

University of Limerick. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. [Online]. Available: [Link]

-

Frontiers in Chemistry. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Online]. Available: [Link]

-

Emerald Cloud Lab. ExperimentNephelometryKinetics Documentation. [Online]. Available: [Link]

- MDPI. (2022).

-

ACD/Labs. LogP—Making Sense of the Value. [Online]. Available: [Link]

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Online]. Available: [Link]

Sources

- 1. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. scielo.br [scielo.br]

- 4. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Page not found - Documentation [docs.chemaxon.com:443]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Solubility - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uobabylon.edu.iq [uobabylon.edu.iq]

- 15. database.ich.org [database.ich.org]

- 16. who.int [who.int]

- 17. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. enamine.net [enamine.net]

- 20. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 21. bmglabtech.com [bmglabtech.com]

- 22. bioassaysys.com [bioassaysys.com]

- 23. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 24. emeraldcloudlab.com [emeraldcloudlab.com]

- 25. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (5-Chloro-4-methyl-2-nitrophenyl)acetic Acid for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical research and development, the strategic selection of chemical building blocks is paramount to the successful discovery and synthesis of novel therapeutic agents. (5-Chloro-4-methyl-2-nitrophenyl)acetic acid, a substituted phenylacetic acid derivative, represents a key intermediate with significant potential in medicinal chemistry. Its unique arrangement of chloro, methyl, and nitro functional groups on the phenyl ring offers a versatile scaffold for the elaboration of complex molecular architectures. This guide, intended for the discerning researcher, provides a comprehensive overview of the commercial availability, technical specifications, safe handling, and analytical characterization of this important compound. By consolidating field-proven insights and technical data, this document aims to empower scientists to effectively integrate this compound into their drug discovery workflows.

Commercial Availability and Supplier Landscape

This compound is available from specialized chemical suppliers catering to the research and pharmaceutical industries. A primary identified supplier is BLDpharm, which offers this compound under the CAS number 1437794-56-3.[1] Researchers are advised to procure the compound from reputable sources that can provide a comprehensive Certificate of Analysis (CoA) to ensure material quality and batch-to-batch consistency.

Table 1: Commercial Supplier Information for this compound

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Additional Information |

| BLDpharm | 1437794-56-3 | C₉H₈ClNO₄ | 229.62 | Analytical data such as NMR, HPLC, and LC-MS are reportedly available upon request. |

Physicochemical Properties and Structural Information

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and biological screening.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1437794-56-3 | [1] |

| Molecular Formula | C₉H₈ClNO₄ | [1] |

| Molecular Weight | 229.62 g/mol | [1] |

| SMILES | O=C(O)CC1=CC(Cl)=C(C)C=C1=O | [1] |

Synthesis and Chemical Reactivity

While specific literature detailing the synthesis of this compound (CAS 1437794-56-3) is not abundant, its structure suggests a plausible synthetic pathway rooted in established organic chemistry principles. A likely retrosynthetic analysis points towards the nitration of a substituted phenylacetic acid precursor.

A general approach for the synthesis of nitrophenylacetic acids involves the hydrolysis of the corresponding benzyl cyanide. For instance, p-nitrophenylacetic acid can be prepared by the hydrolysis of p-nitrobenzyl cyanide using a mixture of sulfuric acid and water under reflux.[2]

A potential synthetic route for this compound could involve the following conceptual steps:

Sources

The Chemistry and Therapeutic Potential of Substituted Nitrophenylacetic Acids: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted nitrophenylacetic acids represent a versatile class of organic compounds that have garnered significant interest in medicinal chemistry and drug development. The presence of the nitro group and the carboxylic acid moiety on a phenylacetic acid scaffold imparts a unique combination of electronic and steric properties, making these molecules valuable as synthetic intermediates and as pharmacologically active agents themselves. This technical guide provides a comprehensive literature review of substituted nitrophenylacetic acids, delving into their synthesis, chemical characteristics, and diverse biological activities. We will explore their potential as enzyme inhibitors, anti-inflammatory agents, and antimicrobial compounds, with a focus on the underlying structure-activity relationships and mechanisms of action. This guide is intended to serve as a valuable resource for researchers and scientists working in the field of drug discovery and development.

Synthesis of Substituted Nitrophenylacetic Acids

The synthetic routes to substituted nitrophenylacetic acids are primarily centered around two key strategies: the nitration of a pre-existing phenylacetic acid derivative or the construction of the acetic acid side chain on a substituted nitrobenzene ring. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the aromatic ring.

One common approach involves the direct nitration of a substituted phenylacetic acid. For instance, the synthesis of 2-methyl-3-nitrophenylacetic acid is achieved by the nitration of 2-methylphenylacetic acid using a mixture of nitric acid and acetic anhydride in dichloromethane at low temperatures (-10°C to 10°C)[1]. The use of acetic anhydride helps to control the nitrating strength of the system, thereby minimizing the formation of dinitrated byproducts[1].

Another widely employed method starts with a substituted halonitrobenzene. For example, a general method for the synthesis of 2-nitro-4-substituted phenylacetic acids begins with the nitration of a 4-substituted halobenzene to yield a 2-halo-5-substituted nitrobenzene. This intermediate then undergoes a substitution reaction with a malonic ester derivative, followed by hydrolysis and decarboxylation to afford the final product[2]. A specific protocol for the synthesis of p-nitrophenylacetic acid involves the hydrolysis of p-nitrobenzyl cyanide with a mixture of sulfuric acid and water under reflux[3].

Experimental Protocol: Synthesis of p-Nitrophenylacetic Acid from p-Nitrobenzyl Cyanide [3]

-

In a round-bottom flask, combine 12 g of p-nitrobenzyl cyanide, 36 g of concentrated sulfuric acid, and 35 mL of water.

-

Heat the mixture under reflux for 30 minutes.

-

Dilute the reaction mixture with an equal volume of water and cool.

-

Collect the precipitated solid by filtration and wash thoroughly with water.

-

Recrystallize the crude product from hot water to obtain pure p-nitrophenylacetic acid. The expected melting point is 151-152°C[3].

The synthesis of various other substituted nitrophenylacetic acids has also been reported, often as intermediates in the preparation of more complex heterocyclic compounds[3].

Physicochemical Properties

The physicochemical properties of substituted nitrophenylacetic acids are crucial for their biological activity and pharmacokinetic profile. These properties are influenced by the position of the nitro group and the nature of other substituents on the phenyl ring. Key properties for several common nitrophenylacetic acids are summarized in the table below.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |

| 2-Nitrophenylacetic acid | 3740-52-1 | C₈H₇NO₄ | 181.15 | 137-140 | - |

| 3-Nitrophenylacetic acid | 1877-73-2 | C₈H₇NO₄ | 181.15 | - | - |

| 4-Nitrophenylacetic acid | 104-03-0 | C₈H₇NO₄ | 181.15 | 150-155 | 3.85 |

Data sourced from PubChem and other chemical suppliers.[4][5][6]

The nitro group, being strongly electron-withdrawing, significantly impacts the acidity of the carboxylic acid group. For example, the pKa of 4-nitrophenylacetic acid is 3.85, indicating it is a stronger acid than phenylacetic acid itself. The lipophilicity, often expressed as logP, is another critical parameter that affects the ability of these compounds to cross biological membranes. The calculated logP value for 4-nitrophenylacetic acid is 1.72[7].

Biological Activities and Therapeutic Potential

Substituted nitrophenylacetic acids have been investigated for a range of biological activities, highlighting their potential as therapeutic agents.

Enzyme Inhibition

A significant area of research has focused on the ability of nitrophenylacetic acid derivatives to inhibit various enzymes.

Cyclooxygenase (COX) Inhibition and Anti-inflammatory Activity:

The cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Inhibition of COX enzymes is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs)[8][9]. Several studies have explored the potential of nitrophenylacetic acid derivatives as COX inhibitors. The anti-inflammatory activity of these compounds is often evaluated using in vivo models such as the carrageenan-induced paw edema assay in rats[10].

The mechanism of COX inhibition can be complex, involving interactions with key amino acid residues in the enzyme's active site, such as Ser-530 and Tyr-385[8]. For some NSAIDs, metabolic activation to acyl-coenzyme A or acyl-glucuronide conjugates can lead to irreversible inhibition of COX-2[11]. Quantitative structure-activity relationship (QSAR) studies on other arylalkanoic acids have shown that hydrophobicity, electronic effects, and steric parameters of the substituents play a crucial role in determining their anti-inflammatory potency[12][13][14]. While specific QSAR studies on a broad range of substituted nitrophenylacetic acids as anti-inflammatory agents are not extensively available in the searched literature, the principles from related compound classes suggest that systematic modification of the substitution pattern on the nitrophenylacetic acid scaffold could lead to the development of potent and selective COX inhibitors.

Tyrosinase Inhibition:

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for the treatment of hyperpigmentation disorders. A novel series of 4-nitrophenylpiperazine derivatives, which can be considered as derivatives of nitrophenylacetic acid, were designed and synthesized as potential tyrosinase inhibitors. One compound from this series, featuring an indole moiety, exhibited significant tyrosinase inhibitory activity with an IC50 value of 72.55 μM and displayed a mixed-type inhibition mechanism[15]. Molecular docking studies suggested that this compound binds to the active site of the enzyme, providing a basis for the design of more potent inhibitors[15].

Antimicrobial Activity

The emergence of multidrug-resistant bacteria has created an urgent need for the development of novel antimicrobial agents. Substituted nitrophenylacetic acids and their derivatives have shown promise in this area. For instance, novel analogs of trifenagrel, which can be synthesized from nitrophenylacetic acid precursors, have demonstrated moderate antibacterial activity[16].

The evaluation of antimicrobial activity is typically performed using standardized methods such as broth microdilution or agar disk diffusion to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi[17][18][19][20]. The mechanism of action of antimicrobial compounds can vary, but for some nitroaromatic compounds, it is thought to involve the enzymatic reduction of the nitro group within the microbial cell to generate reactive nitrogen species that are toxic to the microorganism[21].

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Prepare a standardized inoculum of the test microorganism (e.g., 1-2 x 10⁸ CFU/mL).

-

Serially dilute the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for 16-24 hours[18].

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationships (SAR)

The biological activity of substituted nitrophenylacetic acids is intrinsically linked to their molecular structure. QSAR studies aim to correlate physicochemical properties of a series of compounds with their biological activities to guide the design of more potent and selective molecules[22].

For enzyme inhibitors, factors such as the hydrophobicity (logP) and electronic properties of the substituents can significantly influence binding to the enzyme's active site or allosteric sites[23]. The position of the nitro group (ortho, meta, or para) and the nature of other substituents on the phenyl ring will alter the electronic distribution and steric profile of the molecule, thereby affecting its interaction with the target protein. For example, in a series of aryloxyacetic acid derivatives targeting the HPPD enzyme, a QSAR analysis revealed the importance of specific chemometric descriptors in predicting inhibitory activity.

For antimicrobial agents, lipophilicity is often a key determinant of activity, as the compound must be able to penetrate the bacterial cell wall and membrane. The electronic nature of the substituents can also play a role in the compound's ability to undergo the necessary redox reactions to exert its antimicrobial effect.

Toxicology and Safety Profile

A thorough understanding of the toxicological profile of any potential drug candidate is paramount. For substituted nitrophenylacetic acids, the presence of the nitroaromatic moiety raises potential concerns, as some nitroaromatic compounds are known to be mutagenic or carcinogenic[24].

The safety of 4-nitrophenylacetic acid has been evaluated, and it is considered a hazardous substance that can cause skin, eye, and respiratory irritation[4][24][25]. Accidental ingestion may be harmful, and the substance and its metabolites can potentially lead to methemoglobinemia, a condition that affects oxygen transport in the blood[24]. For 2-nitrophenylacetic acid, there is a suspicion of it causing genetic defects[26].

A comprehensive toxicological risk assessment for any new substituted nitrophenylacetic acid derivative would involve a battery of in vitro and in vivo tests to evaluate its potential for cytotoxicity, genotoxicity, and other adverse effects.

Conclusion and Future Directions

Substituted nitrophenylacetic acids are a class of compounds with a rich chemical and pharmacological profile. Their straightforward synthesis and the tunability of their physicochemical properties through substitution make them attractive scaffolds for drug discovery. The demonstrated activities as enzyme inhibitors and antimicrobial agents warrant further investigation.

Future research in this area should focus on:

-

Systematic SAR studies: The synthesis and biological evaluation of a broader range of substituted nitrophenylacetic acid derivatives are needed to establish clear and quantitative structure-activity relationships for various biological targets.

-

Mechanism of action studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is crucial for their rational optimization.

-

Development of selective inhibitors: For enzyme targets with multiple isoforms (e.g., COX), the design of selective inhibitors is essential to minimize off-target effects and improve the safety profile.

-

In vivo efficacy and pharmacokinetic studies: Promising lead compounds should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and metabolic fate.

-

Toxicological profiling: A thorough assessment of the toxicological profile of new derivatives is necessary to ensure their safety for potential therapeutic applications.

By leveraging the principles of medicinal chemistry and modern drug discovery techniques, the therapeutic potential of substituted nitrophenylacetic acids can be further explored and potentially translated into novel therapeutic agents for a variety of diseases.

Visualizations

Synthesis of 2-Nitro-4-Substituted Phenylacetic Acid

Caption: General synthetic workflow for 2-nitro-4-substituted phenylacetic acids.

Enzyme Inhibition by Substituted Nitrophenylacetic Acids

Caption: Conceptual diagram of enzyme inhibition by substituted nitrophenylacetic acids.

References

Sources

- 1. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

- 2. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 3. asianpubs.org [asianpubs.org]

- 4. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-硝基苯乙酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-Nitrophenylacetic acid | C8H7NO4 | CID 15876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hmdb.ca [hmdb.ca]

- 8. A novel mechanism of cyclooxygenase-2 inhibition involving interactions with Ser-530 and Tyr-385 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Elucidation of the mechanism of inhibition of cyclooxygenases by acyl-coenzyme A and acylglucuronic conjugates of ketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. QSAR and conformational analysis of the antiinflammatory agent amfenac and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. QSAR, docking and in vitro studies for anti-inflammatory activity of cleomiscosin A methyl ether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A QSAR Study for Analgesic and Anti-inflammatory Activities of 5-/6-Acyl-3-alkyl-2-Benzoxazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. apec.org [apec.org]

- 19. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. api.pageplace.de [api.pageplace.de]

- 21. researchgate.net [researchgate.net]

- 22. Development of quantitative structure-activity relationships and its application in rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scialert.net [scialert.net]

- 24. datasheets.scbt.com [datasheets.scbt.com]

- 25. cdhfinechemical.com [cdhfinechemical.com]

- 26. fishersci.com [fishersci.com]

Methodological & Application

Synthesis of (5-Chloro-4-methyl-2-nitrophenyl)acetic Acid: An In-Depth Experimental Guide

Abstract

This comprehensive application note provides a detailed experimental protocol for the multi-step synthesis of (5-Chloro-4-methyl-2-nitrophenyl)acetic acid, a key intermediate in the development of various pharmaceuticals and agrochemicals. The described synthetic pathway commences with the nitration of 4-chloro-3-methyltoluene, followed by a sequence of side-chain bromination, cyanation, and subsequent hydrolysis to yield the target molecule. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering not only a step-by-step procedure but also the underlying chemical principles and safety considerations.

Introduction

Substituted phenylacetic acids are a critical class of compounds in organic chemistry, serving as versatile building blocks for a wide array of more complex molecules. The title compound, this compound, with its specific substitution pattern, presents a unique scaffold for the synthesis of novel bioactive compounds. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which can then be incorporated into various heterocyclic systems. This guide details a reliable and reproducible four-step synthesis to obtain this valuable intermediate.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a four-step reaction sequence starting from 4-chloro-3-methyltoluene. The overall transformation is depicted below:

Caption: Four-step synthesis of the target molecule.

Materials and Equipment

Reagents

| Reagent | Purity | Supplier |

| 4-Chloro-3-methyltoluene | 98% | Commercially Available |

| Concentrated Sulfuric Acid (H₂SO₄) | 98% | Commercially Available |

| Concentrated Nitric Acid (HNO₃) | 70% | Commercially Available |

| N-Bromosuccinimide (NBS) | 99% | Commercially Available |

| Azobisisobutyronitrile (AIBN) | 98% | Commercially Available |

| Carbon Tetrachloride (CCl₄) | Anhydrous | Commercially Available |

| Sodium Cyanide (NaCN) | 97% | Commercially Available |

| Dimethyl Sulfoxide (DMSO) | Anhydrous | Commercially Available |

| Diethyl Ether (Et₂O) | Anhydrous | Commercially Available |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Laboratory Prepared |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |

| Hydrochloric Acid (HCl) | Concentrated | Commercially Available |

Equipment

-

Round-bottom flasks (various sizes)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

pH paper

-

Standard laboratory glassware

Experimental Protocols

Step 1: Synthesis of 5-Chloro-4-methyl-2-nitrotoluene

Principle: This step involves the electrophilic aromatic substitution (nitration) of 4-chloro-3-methyltoluene. The directing effects of the chloro (ortho-, para-directing) and methyl (ortho-, para-directing) groups, along with steric hindrance, favor the introduction of the nitro group at the position ortho to the methyl group and meta to the chloro group. The use of a mixture of concentrated sulfuric and nitric acids generates the nitronium ion (NO₂⁺), the active electrophile.

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add 14.0 g (0.1 mol) of 4-chloro-3-methyltoluene to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Prepare a nitrating mixture by cautiously adding 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid in a separate beaker, pre-cooled in an ice bath.

-

Add the nitrating mixture dropwise from the dropping funnel to the solution of the toluene derivative over a period of 30-45 minutes, maintaining the reaction temperature between 0 and 5 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

The solid product will precipitate. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.

-

Recrystallize the crude product from ethanol to afford pure 5-chloro-4-methyl-2-nitrotoluene as a pale yellow solid.

Caption: Workflow for the nitration of 4-chloro-3-methyltoluene.

Step 2: Synthesis of (5-Chloro-4-methyl-2-nitrophenyl)methyl bromide

Principle: This step involves a free-radical bromination of the benzylic methyl group of 5-chloro-4-methyl-2-nitrotoluene. N-Bromosuccinimide (NBS) serves as the source of bromine radicals, and azobisisobutyronitrile (AIBN) is used as a radical initiator. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride under reflux.

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 18.5 g (0.1 mol) of 5-chloro-4-methyl-2-nitrotoluene, 19.6 g (0.11 mol) of N-bromosuccinimide (NBS), and 0.164 g (1 mmol) of azobisisobutyronitrile (AIBN).

-

Add 100 mL of anhydrous carbon tetrachloride to the flask.

-

Heat the mixture to reflux with stirring. The reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter off the succinimide and wash it with a small amount of cold carbon tetrachloride.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude (5-Chloro-4-methyl-2-nitrophenyl)methyl bromide is obtained as a solid and can be used in the next step without further purification.

Step 3: Synthesis of (5-Chloro-4-methyl-2-nitrophenyl)acetonitrile

Principle: This is a nucleophilic substitution reaction (Sₙ2) where the bromide in (5-Chloro-4-methyl-2-nitrophenyl)methyl bromide is displaced by the cyanide ion from sodium cyanide. A polar aprotic solvent such as dimethyl sulfoxide (DMSO) is used to dissolve the reactants and facilitate the reaction.

Procedure:

-

In a 250 mL round-bottom flask, dissolve 5.4 g (0.11 mol) of sodium cyanide in 50 mL of anhydrous dimethyl sulfoxide (DMSO). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Add the crude (5-Chloro-4-methyl-2-nitrophenyl)methyl bromide (from Step 2) to the sodium cyanide solution with stirring.

-

Heat the reaction mixture to 50-60 °C and stir for 3-4 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-water.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with water.

-

Dissolve the crude product in diethyl ether and wash the ethereal solution with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield (5-Chloro-4-methyl-2-nitrophenyl)acetonitrile as a solid.

Step 4: Synthesis of this compound

Principle: The final step is the hydrolysis of the nitrile group in (5-Chloro-4-methyl-2-nitrophenyl)acetonitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions. Here, we describe an acidic hydrolysis using aqueous sulfuric acid.[1]

Procedure:

-

In a 250 mL round-bottom flask fitted with a reflux condenser, place the crude (5-Chloro-4-methyl-2-nitrophenyl)acetonitrile (from Step 3).

-

Add a mixture of 50 mL of concentrated sulfuric acid and 50 mL of water.

-

Heat the mixture to reflux with stirring for 4-6 hours. The progress of the hydrolysis can be monitored by the cessation of ammonia evolution (if tested carefully) or by TLC analysis of the reaction mixture.

-

Cool the reaction mixture to room temperature and pour it onto 200 g of crushed ice.

-

The this compound will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it with cold water.

-

Recrystallize the crude acid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

Data Summary

| Step | Starting Material | Reagents | Product | Expected Yield |

| 1 | 4-Chloro-3-methyltoluene | H₂SO₄, HNO₃ | 5-Chloro-4-methyl-2-nitrotoluene | 80-90% |

| 2 | 5-Chloro-4-methyl-2-nitrotoluene | NBS, AIBN, CCl₄ | (5-Chloro-4-methyl-2-nitrophenyl)methyl bromide | 75-85% |

| 3 | (5-Chloro-4-methyl-2-nitrophenyl)methyl bromide | NaCN, DMSO | (5-Chloro-4-methyl-2-nitrophenyl)acetonitrile | 85-95% |

| 4 | (5-Chloro-4-methyl-2-nitrophenyl)acetonitrile | H₂SO₄, H₂O | This compound | 70-80% |

Safety and Handling

-

General: All experimental procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Acids: Concentrated sulfuric and nitric acids are highly corrosive. Handle with extreme care and avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Sodium Cyanide: Sodium cyanide is a potent poison. Avoid inhalation of dust and contact with skin. In case of contact, wash immediately with plenty of water. Acidification of cyanide solutions will release highly toxic hydrogen cyanide gas. All waste containing cyanide must be quenched with a solution of sodium hypochlorite before disposal.

-

Solvents: Carbon tetrachloride is a suspected carcinogen and is toxic. Diethyl ether is highly flammable. Dimethyl sulfoxide can enhance the absorption of other chemicals through the skin. Handle all solvents with care.

References

- Patent CN1927801A: Preparation method of methylphenyl acetic acid.

-

The Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

- Patent JPH0853371A: Bromination of methyl group bound to arom

- Patent CN100455557C: The production method of methylphenylacetic acid.

- US Patent 3876691A: Process for the hydrolysis of nitriles.

-

phenylacetic acid. Organic Syntheses Procedure. [Link]

-

Hydrolysis of acetonitrile in acidic medium gives. Infinity Learn. [Link]

Sources

Comprehensive Analytical Characterization of (5-Chloro-4-methyl-2-nitrophenyl)acetic acid

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloro-4-methyl-2-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative whose structural complexity necessitates a multi-faceted analytical approach for unambiguous characterization. As a potential intermediate in pharmaceutical synthesis, its purity, identity, and stability are critical parameters that directly impact the quality of downstream products. This guide provides a detailed framework of validated analytical methods for its comprehensive characterization, including chromatographic and spectroscopic techniques. The protocols herein are designed to ensure scientific rigor and are grounded in established principles of analytical chemistry and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

Introduction and Physicochemical Profile

The precise characterization of chemical entities is the bedrock of drug discovery and development. This compound, with its distinct combination of a carboxylic acid, a nitro group, a chloro group, and a methyl group on a phenyl ring, presents a unique analytical challenge. Each functional group can influence the compound's reactivity, stability, and impurity profile. Therefore, a suite of orthogonal analytical techniques is required to build a complete profile of the molecule.

The objective of this document is to provide robust, step-by-step protocols that are not merely procedural but also explain the scientific rationale behind methodological choices. This ensures that the methods are not only followed but also understood, allowing for adaptation and troubleshooting.

Physicochemical Data Summary

A foundational step in any analytical endeavor is to understand the basic physical and chemical properties of the analyte. These properties inform decisions on solvent selection, chromatographic conditions, and sample handling.

| Property | Value | Source |

| IUPAC Name | 2-(5-chloro-4-methyl-2-nitrophenyl)acetic acid | PubChem[1] |

| CAS Number | Not available for this specific isomer; 22908-28-7 for 2-(5-chloro-2-nitrophenyl)acetic acid | PubChem[1] |

| Molecular Formula | C₉H₈ClNO₄ | (Calculated) |

| Molecular Weight | 229.62 g/mol | (Calculated) |

| Exact Mass | 229.01419 Da | (Calculated) |

| Predicted LogP | 2.5 - 3.0 | (Estimated) |

| Appearance | Likely a pale yellow to brown crystalline powder | Inferred from similar compounds[2][3] |

Note: As this specific isomer is not widely indexed, some data is inferred from closely related structures or calculated.

Strategic Analytical Workflow

A comprehensive characterization relies on the integration of multiple analytical techniques. Each method provides a different piece of the puzzle, and together they confirm the structure, purity, and quantity of the target compound. The workflow below illustrates a logical approach to the characterization of this compound.

Caption: Integrated workflow for the analytical characterization of this compound.

Chromatographic Method for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds and for quantifying them in a mixture. A reversed-phase method is ideal for this analyte due to its moderate polarity.

Rationale for Method Design

-

Reversed-Phase C18 Column: The C18 stationary phase provides sufficient hydrophobic interaction with the phenyl ring of the analyte for good retention and separation from more polar or non-polar impurities.

-

Acidified Mobile Phase: The addition of an acid (like formic or phosphoric acid) to the mobile phase suppresses the ionization of the carboxylic acid group.[4] This results in a single, un-ionized form of the analyte, leading to sharper, more symmetrical peaks and improved retention time reproducibility.

-

UV Detection: The presence of the nitrophenyl chromophore makes the compound highly active in the UV region, allowing for sensitive detection.[5] A photodiode array (PDA) detector is recommended to assess peak purity spectrally.

Detailed HPLC Protocol

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions:

| Parameter | Recommended Condition | Justification |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Industry standard for robust separation of aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase for peak shape control.[6] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. Acetonitrile offers low UV cutoff. |

| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30% to 95% B; 15-18 min: 95% B; 18-19 min: 95% to 30% B; 19-25 min: 30% B | A gradient is essential to elute any potential impurities with different polarities and ensure the column is clean for the next injection. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds; a full spectrum should be recorded (210-400 nm) to determine the optimal wavelength. |

| Injection Volume | 10 µL | |

| Sample Preparation | Accurately weigh ~10 mg of sample and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 1 mg/mL stock. Dilute as needed. | The chosen diluent should be miscible with the mobile phase to prevent peak distortion. |

System Suitability and Data Interpretation

Before sample analysis, the system's performance must be verified. This is a core tenet of a self-validating system.

-

Procedure: Make five replicate injections of a standard solution (~100 µg/mL).

-

Acceptance Criteria:

-

Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

-

Tailing Factor (T): 0.8 - 1.5

-

Theoretical Plates (N): > 2000

-

-

Purity Assessment: Purity is typically calculated using an area percent normalization method. The area of the main peak is divided by the total area of all peaks in the chromatogram. The PDA detector should be used to check for co-eluting impurities.

Spectroscopic Methods for Structural Elucidation

While chromatography quantifies the compound and its impurities, spectroscopy provides definitive structural confirmation.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation analysis. LC-MS is the preferred method for this non-volatile acid.

-

Principle: The analyte is ionized (e.g., via Electrospray Ionization - ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Protocol (LC-MS):

-

Ionization Mode: ESI in negative mode is highly recommended. The carboxylic acid group is readily deprotonated to form a [M-H]⁻ ion. The electron-withdrawing nitro group also stabilizes a negative charge.[7]

-

Mass Range: Scan from m/z 50 to 500.

-

Expected Ions:

-

[M-H]⁻: ~228.0 m/z

-

[M+Cl]⁻ (from adduct): ~264.0 m/z

-

-

MS/MS Fragmentation: Inducing fragmentation of the parent ion (m/z 228.0) can provide further structural confirmation. Expected neutral losses include CO₂ (44 Da) from the carboxylic acid and NO₂ (46 Da).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural determination of organic molecules.

-

Principle: NMR detects the magnetic properties of atomic nuclei (¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms in a molecule.

-

Protocol:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as it will dissolve the carboxylic acid and its acidic proton will be observable.

-

Instrument: 400 MHz or higher field strength NMR spectrometer.

-

Experiments: ¹H NMR, ¹³C NMR, and 2D experiments like COSY if structural ambiguity exists.

-

Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆):

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |

| -COOH | ~12-13 | ~171-173 | Broad singlet (exchangeable with D₂O) |

| -CH₂- | ~3.8-4.0 | ~35-40 | Singlet |

| Aromatic H | ~7.5-8.2 | ~120-150 | Two singlets or two closely coupled doublets, depending on coupling constants. |

| -CH₃ | ~2.3-2.5 | ~18-22 | Singlet |

Causality: The electron-withdrawing nitro group and the chloro atom will deshield adjacent protons, shifting them downfield.[8] The acidic proton of the carboxylic acid is highly deshielded and often appears as a very broad peak far downfield.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

-

Principle: Specific chemical bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate. An FTIR spectrum is a plot of this absorption versus wavenumber.

-

Protocol: Prepare a sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Expected Characteristic Absorption Bands:

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Nitro Group | N-O asymmetric stretch | 1500-1550 |

| Nitro Group | N-O symmetric stretch | 1340-1380 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Alkyl Group | C-H stretch | 2850-3000 |

| Chloro-Aromatic | C-Cl stretch | 1000-1100 |

Data Interpretation: The presence of a very broad band from 2500-3300 cm⁻¹ overlapping a strong carbonyl peak around 1710 cm⁻¹ is a classic signature of a carboxylic acid dimer formed via hydrogen bonding.[10] Strong peaks around 1520 cm⁻¹ and 1350 cm⁻¹ would confirm the nitro group.[11]

UV-Vis Spectroscopy

This technique provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

-

Principle: The aromatic nitro system constitutes a significant chromophore that absorbs UV or visible light, promoting electrons to higher energy orbitals.

-

Protocol:

-

Solvent: Ethanol or Methanol.

-

Procedure: Prepare a dilute solution (e.g., 10 µg/mL) and scan the absorbance from 200 to 400 nm.

-

-

Expected Result: An absorption maximum (λₘₐₓ) is expected in the range of 250-280 nm, characteristic of a substituted nitrobenzene ring system.[12] This λₘₐₓ can be used for quantification using the Beer-Lambert law after creating a standard curve.

Method Validation Framework

To ensure that an analytical method is suitable for its intended purpose, it must be validated.[13] The validation process demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target compound. The principles laid out in ICH Q2(R2) provide a comprehensive framework.[14][15]

Caption: Key validation parameters required by ICH Q2(R2) for different analytical procedures.

Summary of Validation Characteristics for the HPLC Method:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). This is demonstrated by running blanks, placebos, and spiked samples.

-

Linearity: A linear relationship between the concentration of the analyte and the analytical response (peak area). Typically evaluated over 5 concentration levels.

-

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results to the true value. Assessed by analyzing a standard of known concentration or by spiking a sample with a known amount of analyte.[16]

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Repeatability: Precision under the same operating conditions over a short interval.

-

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

-

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate).

Conclusion

The analytical characterization of this compound requires a systematic and multi-technique approach. The protocols and frameworks detailed in this guide provide a robust starting point for scientists in research and drug development. By combining liquid chromatography for purity and assay with a suite of spectroscopic techniques (MS, NMR, FTIR, and UV-Vis) for structural confirmation, a complete and reliable analytical profile can be established. Adherence to the principles of method validation outlined by regulatory bodies like the ICH is paramount to ensuring the trustworthiness and integrity of the data generated.

References

-

PubChem. 2-(5-Chloro-2-nitrophenyl)acetic acid. National Center for Biotechnology Information. [Link]

-

Doran, G., & Stevens, M. M. Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Royal Society of Chemistry. [Link]

-

Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

-

Chemsrc. 2-(5-chloro-2-nitrophenyl)acetic acid | CAS#:22908-28-7. Chemsrc. [Link]

-

PubChem. (2-Nitrophenyl)acetic acid. National Center for Biotechnology Information. [Link]

-

European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

-

ResearchGate. FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. ResearchGate. [Link]

-

National Institutes of Health (NIH). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. NIH. [Link]

-

International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). ICH. [Link]

-

SIELC Technologies. Separation of Acetic acid, [(4-chloro-2,5-dimethylphenyl)thio]- on Newcrom R1 HPLC column. SIELC. [Link]

-

Michigan State University. UV-Visible Spectroscopy. MSU Chemistry. [Link]

-

International Journal of Pharmaceutical and Biological Archives. A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. [Link]

-

International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

-

ResearchGate. FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer. ResearchGate. [Link]

-

Physical Chemistry Research. Electronic Spectral, Vibrational, and Molecular Structure Investigation of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone using DFT and TD-DFT Calculations. [Link]

-

Michigan State University. NMR Spectroscopy. MSU Chemistry. [Link]

-

Chemistry LibreTexts. 12.2: NMR Spectra - an introduction and overview. [Link]

-

ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... ResearchGate. [Link]

-

University of Pretoria. CHAPTER 5 NMR SPECTROSCOPY. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

Sources

- 1. 2-(5-Chloro-2-nitrophenyl)acetic acid | C8H6ClNO4 | CID 597995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Nitrophenylacetic acid | 104-03-0 [chemicalbook.com]

- 4. Separation of Acetic acid, [(4-chloro-2,5-dimethylphenyl)thio]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. physchemres.org [physchemres.org]

- 13. database.ich.org [database.ich.org]

- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. database.ich.org [database.ich.org]

- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

Application Note: A Stability-Indicating HPLC Method for the Analysis of (5-Chloro-4-methyl-2-nitrophenyl)acetic acid

Introduction

(5-Chloro-4-methyl-2-nitrophenyl)acetic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and stability are critical for the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the quantitative analysis of this compound and its potential impurities.[1] This application note presents a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to be specific, accurate, and precise, making it suitable for routine quality control and stability studies in research, development, and manufacturing environments.

The developed method is validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose.[2][3][4][5][6] Furthermore, this document provides a detailed protocol for forced degradation studies to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical procedure.[7][8][9][10]

Scientific Principles and Method Rationale

The analytical method is founded on the principles of reversed-phase chromatography, where the separation is based on the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.[9] this compound (Figure 1) is a moderately polar, acidic compound.

Figure 1: Chemical Structure of this compound

-

Molecular Formula: C₉H₈ClNO₄[11]

-

Molecular Weight: 229.62 g/mol [11]

-

Acidic Nature: The presence of the carboxylic acid group dictates that the mobile phase pH will significantly influence its retention on a reversed-phase column.

Chromatographic Strategy

A C18 column was selected as the stationary phase due to its wide applicability and proven performance in separating a broad range of compounds, including those with moderate polarity.[12] The hydrophobic C18 alkyl chains provide the necessary retention for the analyte.

The mobile phase consists of a mixture of acetonitrile and acidified water. Acetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and UV transparency. The acidification of the aqueous component is crucial for the analysis of acidic compounds like this compound. By maintaining a low pH, typically 2-3 pH units below the analyte's pKa, the ionization of the carboxylic acid group is suppressed.[13] This un-ionized form is more hydrophobic, leading to increased retention and improved peak shape.[13]

For detection, a UV detector is employed. The presence of the nitroaromatic chromophore in the analyte's structure results in strong UV absorbance, allowing for sensitive detection. Based on data for similar nitrophenol compounds, a detection wavelength of 290 nm is a suitable starting point for achieving high sensitivity.[14]

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Phosphoric acid (or Formic acid for LC-MS compatibility) (analytical grade)

-

Hydrochloric acid (analytical grade)

-

Sodium hydroxide (analytical grade)

-

Hydrogen peroxide (30%, analytical grade)

Instrumentation and Chromatographic Conditions

Table 1: HPLC Instrumentation and Conditions

| Parameter | Specification |

| HPLC System | Quaternary pump, autosampler, column oven, and UV/PDA detector |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 290 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 15 minutes |

Standard and Sample Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL for linearity and calibration.

-

Sample Solution: Accurately weigh a sample containing this compound and prepare a solution of approximately 100 µg/mL in the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol (as per ICH Q2(R1))

A comprehensive method validation is essential to ensure the reliability of the analytical data.[4][6]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[7][8][10]

Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies.

Protocol for Forced Degradation:

-

Acid Hydrolysis: To 1 mL of the 1 mg/mL analyte solution, add 1 mL of 0.1 M HCl. Heat at 60°C for a specified period. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with the diluent.

-

Base Hydrolysis: To 1 mL of the 1 mg/mL analyte solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for a specified period. Cool, neutralize with 0.1 M HCl, and dilute to a suitable concentration with the diluent.[15]

-

Oxidative Degradation: To 1 mL of the 1 mg/mL analyte solution, add 1 mL of 3% H₂O₂. Store at room temperature for a specified period. Dilute to a suitable concentration with the diluent.

-

Thermal Degradation: Expose the solid analyte and a solution of the analyte to dry heat at 80°C for a specified period. Dissolve/dilute to a suitable concentration with the diluent.

-